molecular formula C5H3FN2O4S B2957111 2-Nitropyridine-3-sulfonyl fluoride CAS No. 1989671-97-7

2-Nitropyridine-3-sulfonyl fluoride

Cat. No.: B2957111
CAS No.: 1989671-97-7
M. Wt: 206.15
InChI Key: RAVQXZMDCUWFGH-UHFFFAOYSA-N
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Description

2-Nitropyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H3FN2O4S. It is a derivative of pyridine, characterized by the presence of a nitro group at the second position and a sulfonyl fluoride group at the third position on the pyridine ring. This compound is known for its reactivity and is used in various chemical and biological applications.

Preparation Methods

The synthesis of 2-nitropyridine-3-sulfonyl fluoride typically involves the nitration of pyridine derivatives followed by sulfonylation. One common method includes the reaction of 3-nitropyridine with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

2-Nitropyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium fluoride (KF), tetra-n-butylammonium fluoride (Bu4NF), and various reducing agents like palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions include substituted pyridines, amino derivatives, and sulfonic acids.

Scientific Research Applications

2-Nitropyridine-3-sulfonyl fluoride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-nitropyridine-3-sulfonyl fluoride primarily involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, reacting with nucleophilic residues in proteins such as serine, threonine, and lysine. This reactivity makes it a valuable tool for covalent modification of proteins, leading to enzyme inhibition or activation .

Comparison with Similar Compounds

Similar compounds to 2-nitropyridine-3-sulfonyl fluoride include:

The uniqueness of this compound lies in its dual functional groups, which provide a combination of reactivity and specificity in chemical and biological applications.

Properties

IUPAC Name

2-nitropyridine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O4S/c6-13(11,12)4-2-1-3-7-5(4)8(9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVQXZMDCUWFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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